Thiol Reactivity: Bromoacetamido vs. Maleimide and Iodoacetate Functionalities
The bromoacetamido group on Bromoacetamido-PEG3-C2-Boc provides an intermediate thiol reactivity profile compared to other common electrophiles. In a comparative study of homo-bifunctional PEG derivatives, the relative reactivity order for thiol conjugation was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide [1]. This positions the bromoacetamido group as less reactive than maleimide but more reactive than acrylate, offering distinct kinetic advantages in controlled bioconjugation.
| Evidence Dimension | Relative Thiol Reactivity Rank |
|---|---|
| Target Compound Data | Bromoacetamide (rank 6 of 6; lowest) |
| Comparator Or Baseline | Maleimide (rank 1 of 6; highest); Iodoacetate (rank 2 of 6); Acrylate (rank 5 of 6) |
| Quantified Difference | Relative reactivity: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide |
| Conditions | Measured via thiol reaction rate constants over pH 7.4 to 8.6 |
Why This Matters
This reactivity rank guides the selection of the bromoacetamido group when slower, more controlled thiol conjugation is required to minimize side reactions or when maleimide instability under certain conditions is a concern.
- [1] Vanderhooft JL, et al. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules. 2007;8(9):2883-9. View Source
